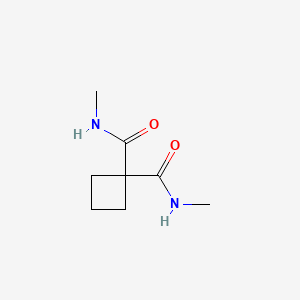
1,1-Cyclobutanedicarboxamide, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of cyclobutane, featuring two carboxamide groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,1-dicarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Applications De Recherche Scientifique
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,1-dicarboxamide: A closely related compound with similar structural features.
Cyclobutane-1,2-dicarboxamide: Another derivative of cyclobutane with different substitution patterns.
Cyclobutanecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups
Uniqueness
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is unique due to its specific substitution pattern and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
22759-63-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-N,1-N'-dimethylcyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-6(11)8(4-3-5-8)7(12)10-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
UVKMAZFJSBBRHP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1(CCC1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


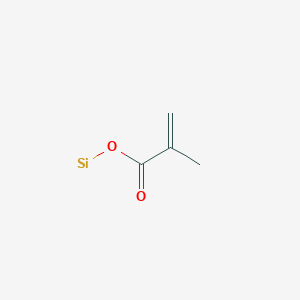
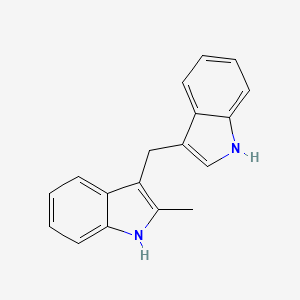
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

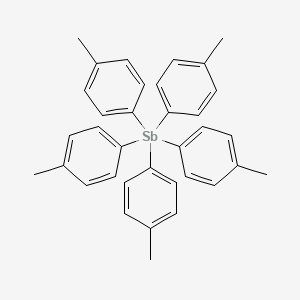
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
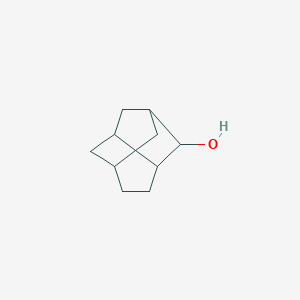
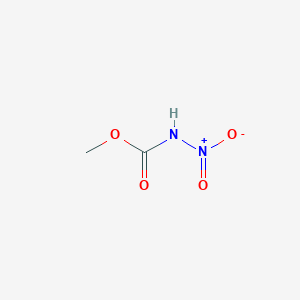
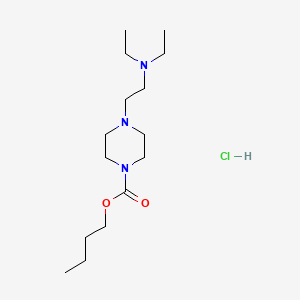

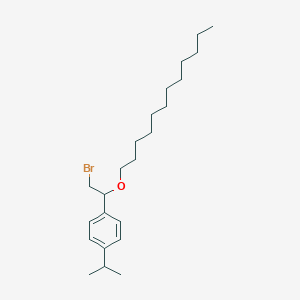
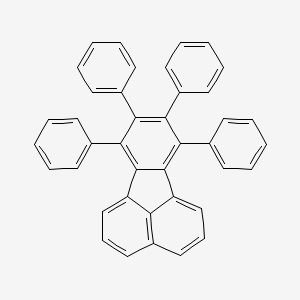

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
